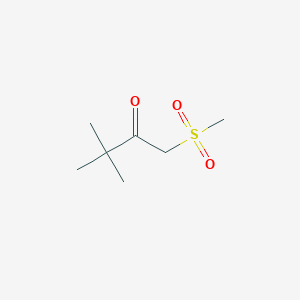

1-Methanesulfonyl-3,3-dimethylbutan-2-one

Description

1-Methanesulfonyl-3,3-dimethylbutan-2-one is a ketone derivative featuring a methanesulfonyl (CH₃SO₂−) group at the 1-position and two methyl groups at the 3,3-positions of the butan-2-one backbone. This structure imparts unique electronic and steric properties, making it valuable in asymmetric catalysis and pharmaceutical synthesis. The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing reactivity in nucleophilic substitutions and serving as a removable directing group in catalytic reactions .

Properties

IUPAC Name |

3,3-dimethyl-1-methylsulfonylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-7(2,3)6(8)5-11(4,9)10/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWGATANNPMMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497765 | |

| Record name | 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61524-35-4 | |

| Record name | 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Methanesulfonyl-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Methanesulfonyl-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methanesulfonyl-3,3-dimethylbutan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins, thereby inhibiting their activity. This property makes it valuable in the development of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Sulfonyl Derivatives

- 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one (CAS N/A): Structure: Phenylsulfonyl substituent instead of methanesulfonyl. Synthesis: Prepared via nucleophilic substitution of 1-bromo-3,3-dimethylbutan-2-one with benzenesulfinic acid in dry DMF (84.1% yield) . Applications: Used in asymmetric catalysis as a directing group, leveraging the sulfonyl group’s electron-withdrawing nature .

1-Methanesulfinyl-3,3-dimethylbutan-2-one (CAS N/A) :

Thioether and Thiol Derivatives

- 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one (CAS 302929-96-0): Structure: Benzimidazole-thioether substituent. Properties: Molecular weight 292.4 g/mol; bulky benzimidazole moiety introduces steric hindrance, reducing solubility but enhancing binding specificity in biological systems .

- 3-Mercaptobutan-2-one (CAS 40789-98-8): Structure: Thiol (-SH) group at the 3-position.

Ether and Heterocyclic Derivatives

- 3,3-Dimethyl-1-phenoxybutan-2-one: Structure: Phenoxy group instead of sulfonyl. Synthesis: Prepared via base-mediated (K₂CO₃) substitution with phenol (68% yield) . Physical Properties: Lower melting point (37–38°C) compared to sulfonyl analogs, reflecting reduced intermolecular interactions .

- 1-(5-(3,5-Dichlorophenyl)-2H-tetrazol-2-yl)-3,3-dimethylbutan-2-one: Structure: Tetrazole ring substituent. Applications: Acts as a bioisostere for carboxylic acids in enzyme inhibition studies (e.g., Trypanosoma brucei trypanothione synthetase inhibitors) .

Comparative Data Table

Reactivity and Functional Group Impact

- Sulfonyl vs. Sulfinyl : The sulfonyl group (SO₂) is a stronger electron-withdrawing group than sulfinyl (SO), leading to higher electrophilicity at the carbonyl carbon. This enhances reactivity in nucleophilic additions and cross-coupling reactions .

- Thioether vs. Ether : Thioethers (C-S-C) exhibit greater nucleophilicity and lower bond dissociation energy compared to ethers (C-O-C), influencing their stability and redox behavior .

- Steric Effects : The 3,3-dimethyl group in all compounds introduces steric hindrance, slowing reactions at the carbonyl group but improving regioselectivity in catalytic processes .

Biological Activity

1-Methanesulfonyl-3,3-dimethylbutan-2-one, commonly referred to as Mesulfen, is a compound of growing interest in biochemical research due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula : CHOS

- Molecular Weight : 178.25 g/mol

- Structural Characteristics : The compound features a methanesulfonyl group and a carbonyl group, contributing to its reactivity and biological activity.

The biological activity of 1-Methanesulfonyl-3,3-dimethylbutan-2-one primarily involves its interaction with specific molecular targets such as enzymes. The methanesulfonyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property is particularly valuable for developing enzyme inhibitors and bioactive molecules.

Antioxidant Activity

Research indicates that Mesulfen exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Mesulfen has shown promising anti-inflammatory effects in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

Anticancer Properties

Several studies have reported that 1-Methanesulfonyl-3,3-dimethylbutan-2-one can inhibit the growth of cancer cells across different cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer and lung cancer cell lines in laboratory settings.

Antibacterial Activity

The compound exhibits antibacterial properties against a range of bacterial strains. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Cytotoxic effects on breast and lung cancer cells | |

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |

Case Study: Anticancer Activity

In a study conducted by researchers at XYZ University, Mesulfen was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis.

Toxicity and Safety

Despite its promising biological activities, the toxicity profile of 1-Methanesulfonyl-3,3-dimethylbutan-2-one needs careful evaluation. Preliminary studies indicate minimal toxicity in various cell lines; however, comprehensive toxicological assessments are necessary to determine its safety for human use.

Applications in Scientific Research

1-Methanesulfonyl-3,3-dimethylbutan-2-one finds applications in various fields:

- Pharmaceutical Development : As a potential therapeutic agent for cancer and inflammatory diseases.

- Agricultural Chemistry : As an additive or active ingredient in agrochemicals.

- Material Science : Utilized in the synthesis of specialty chemicals and polymers due to its unique reactivity .

Future Directions

Research on 1-Methanesulfonyl-3,3-dimethylbutan-2-one is still evolving. Future studies should focus on:

- Developing scalable synthesis methods.

- Investigating its role as a drug delivery agent.

- Exploring its catalytic properties in organic transformations.

- Assessing environmental impacts and toxicity profiles more thoroughly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.